N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its unique structural features and potential biological activities. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical applications.
Chemical Structure and Properties
The compound’s molecular formula is C19H20N2O4, with a molecular weight of approximately 340.4 g/mol. The structure includes a dibenzodiazepine core fused with an oxazepine ring, which contributes to its diverse biological activities. The presence of substituents such as dimethyl and dioxo groups enhances its chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities including:
- Antitumor Effects : Some derivatives have shown significant cytotoxicity against various cancer cell lines.
- Neurotransmitter Modulation : Certain compounds act as selective inhibitors of dopamine receptors, influencing neurotransmission pathways related to mood and motor control.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial pathogens.
Antitumor Activity
A study demonstrated that derivatives of the dibenzo[b,f][1,4]oxazepine class exhibit potent antitumor effects. For instance, compounds showed IC50 values in the low micromolar range against leukemia and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through modulation of signaling pathways such as STAT3.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | RS4;11 (ALL) | <2 |
Compound B | NCI-H1299 (NSCLC) | 1.65 - 5.51 |
Neurotransmitter Receptor Interaction
The compound has been identified as a selective inhibitor of the Dopamine D2 receptor , which plays a critical role in various neurological disorders. By inhibiting this receptor, the compound may alter neurotransmission in ways that could be beneficial for treating conditions such as:
- Schizophrenia
- Bipolar disorder
- Tardive dyskinesia
The interaction with the D2 receptor suggests potential for further development in neuropharmacology.
Antimicrobial Activity
Initial evaluations have indicated that derivatives may possess antimicrobial properties. For example, certain compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing inhibition zones greater than those observed with standard antibiotics like ampicillin.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 12 |
Pseudomonas aeruginosa | 14 |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated significant cell death at concentrations below 5 μM across multiple lines, suggesting a robust antitumor profile.
Case Study 2: Neurological Impact
A pharmacological assessment was conducted to evaluate the impact on dopamine receptor signaling pathways. The compound was shown to effectively inhibit D2 receptor activity in vitro, leading to decreased signaling through downstream effectors associated with mood regulation.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-14-7-9-21-19(11-14)27(2)23(30)18-12-15(8-10-20(18)33-21)26-22(29)13-28-24(31)16-5-3-4-6-17(16)25(28)32/h3-12H,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMIUBKXGTDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.